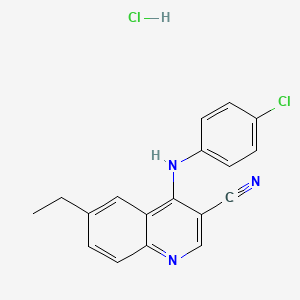

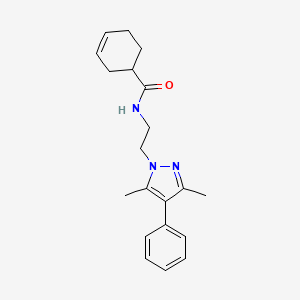

![molecular formula C27H27N5O2S B3012183 3-[(4-异丙苯基)磺酰基]-N-(2-苯丙基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866726-92-3](/img/structure/B3012183.png)

3-[(4-异丙苯基)磺酰基]-N-(2-苯丙基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves the preparation of tricyclic heterocycles, which are significant due to their high affinity for certain receptors. In the first paper, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors. The most active compound in the functional assay had an IC50 of 29.0 nM, indicating potent activity . The second paper describes the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones with high affinity for the benzodiazepine (BZ) receptor. The leading compound in this series demonstrated activity comparable to known BZ antagonists . These studies highlight the importance of the sulfonyl group and the triazoloquinazolinone core in achieving high receptor affinity.

Molecular Structure Analysis

The molecular structure of compounds like 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is characterized by a tricyclic core that is essential for interaction with target receptors. The presence of a phenylsulfonyl group and specific substituents on the triazoloquinazolinone ring system play a crucial role in determining the binding affinity and selectivity of these compounds. For instance, the substitution of a 3-chlorophenylsulfonyl group and a tetrahydrofuran-2-ylmethyl group resulted in a compound with significant activity in a functional assay . The structural analogs in the second paper also emphasize the importance of the 2-substituent and ring substitution in modifying receptor activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazoloquinazolinone core and the introduction of various substituents that modulate the compounds' affinity for their respective receptors. In the first paper, the synthesis route likely involves the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core followed by sulfonylation and alkylation to introduce the desired substituents . The second paper describes several synthetic routes, including a two-step synthesis starting with an anthranilonitrile and a hydrazide, to prepare the target compounds . These reactions are crucial for the creation of a diverse library of compounds for biological evaluation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and overall reactivity of these compounds are influenced by the presence of the sulfonyl group and the nature of the substituents attached to the triazoloquinazolinone core. The high binding affinity and selectivity for the 5-HT6 and BZ receptors suggest that these compounds are likely lipophilic, which is a common characteristic of compounds that can cross the blood-brain barrier and interact with central nervous system receptors .

科学研究应用

合成和结构分析

三唑并喹唑啉内盐的制备

已经探索了通过用二环己基碳二亚胺 (DCC) 处理 1-甲基-1-(4-甲基喹唑啉-2-基)-4-(芳基)硫代氨基脲来合成 3H-10λ5-[1,2,4]三唑并[4,3-a]喹唑啉-10-基-1-胺化物。使用 X 射线晶体学进一步研究了这些化合物,以研究它们的晶体和分子结构 (Crabb 等,1999)。

腺苷受体拮抗剂

开发 2-氨基[1,2,4]三唑并[1,5-c]喹唑啉作为有效的腺苷受体 (AR) 拮抗剂突出了新型多杂环化合物的结构分析和合成。这些努力导致发现了有效且选择性的 A3AR 拮抗剂,为理解这一化学家族中的构效关系做出了重大贡献 (Burbiel 等,2016)。

生物活性

抗菌和杀线虫评估

一系列 2-芳基/杂芳基-3-(5-苯基[1,2,4]三唑并[4,3-c]喹唑啉-3-基)-1,3-噻唑烷-4-酮显示出显着的抗菌和杀线虫特性。合成了这些化合物并针对各种细菌和真菌菌株以及线虫进行了评估,显示出与标准治疗相当的有希望的活性 (Reddy 等,2016)。

抗癌活性

合成和评估一系列新的 1,2,4-三唑并[4,3-a]-喹啉衍生物的抗癌活性涉及设计满足基本结构要求的化合物。一些衍生物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,为抗癌药物开发提供了新途径 (Reddy 等,2015)。

血清素 5-HT6 受体拮抗剂

取代的 3-苯基磺酰基-[1,2,3]三唑并[1,5-a]喹唑啉的溶液相平行合成已识别出活性高且选择性强的 5-HT(6)R 拮抗剂。这些化合物在功能测定和放射性配体竞争性结合中显示出有效的拮抗活性,有助于开发选择性血清素受体调节剂 (Ivachtchenko 等,2010)。

属性

IUPAC Name |

N-(2-phenylpropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2S/c1-18(2)20-13-15-22(16-14-20)35(33,34)27-26-29-25(28-17-19(3)21-9-5-4-6-10-21)23-11-7-8-12-24(23)32(26)31-30-27/h4-16,18-19H,17H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVBRSUIRLHCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

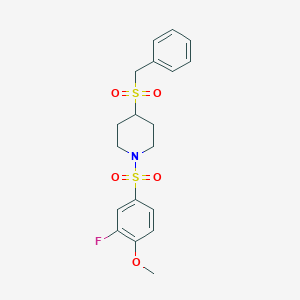

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)